

Physical and chemical properties of 1,3,5,7-Tetraphenyladamantane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5,7-Tetraphenyladamantane**

Cat. No.: **B096923**

[Get Quote](#)

An In-depth Technical Guide to 1,3,5,7-Tetraphenyladamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,7-Tetraphenyladamantane is a unique, highly symmetrical, and thermally stable molecule. Its rigid diamondoid core functionalized with four phenyl groups at the bridgehead positions gives rise to exceptional chemical and physical properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1,3,5,7-tetraphenyladamantane**, detailed experimental protocols for its synthesis, and a summary of its primary applications, particularly in the realm of materials science.

Introduction

Adamantane and its derivatives have garnered significant interest in various scientific fields due to their rigid, cage-like structure. **1,3,5,7-Tetraphenyladamantane**, with its four phenyl substituents, is a prominent member of this family. The tetrahedral arrangement of the phenyl groups around the adamantane core results in a molecule with high thermal stability and a propensity for forming ordered supramolecular structures. These characteristics make it a valuable building block in the synthesis of advanced materials such as microporous organic

polymers and nanoporous amide networks, which have shown promise in applications like gas storage and carbon dioxide capture.

Physical and Chemical Properties

1,3,5,7-Tetraphenyladamantane is a white to off-white solid at room temperature. Its high melting point and low solubility in common organic solvents are distinguishing features, largely attributed to the extensive intermolecular C-H \cdots π interactions in the solid state.

Tabulated Physical and Chemical Data

Property	Value	Source
Molecular Formula	C ₃₄ H ₃₂	
Molecular Weight	440.62 g/mol	
Melting Point	403-404 °C	
Boiling Point (Predicted)	575.5 ± 50.0 °C	
Density (Predicted)	1.174 ± 0.06 g/cm ³	
Appearance	White to off-white solid	
Solubility	Insoluble in common solvents	

Crystal Structure

The crystal structure of **1,3,5,7-tetraphenyladamantane** has been determined by X-ray crystallography. The molecule crystallizes in the P-421c space group. The adamantane core maintains its rigid tetrahedral geometry, with the four phenyl groups extending from the bridgehead carbons. The packing of the molecules in the crystal lattice is dominated by a network of C-H \cdots π interactions between the phenyl groups of adjacent molecules, which contributes to its high thermal stability and low solubility.

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Tetragonal	P-421c	12.8260	12.8260	7.2032	90.00	90.00	90.00

Source:

Experimental Protocols

The most common method for the synthesis of **1,3,5,7-tetraphenyladamantane** is the Friedel-Crafts arylation of 1-bromoadamantane with benzene.

Synthesis of 1,3,5,7-Tetraphenyladamantane

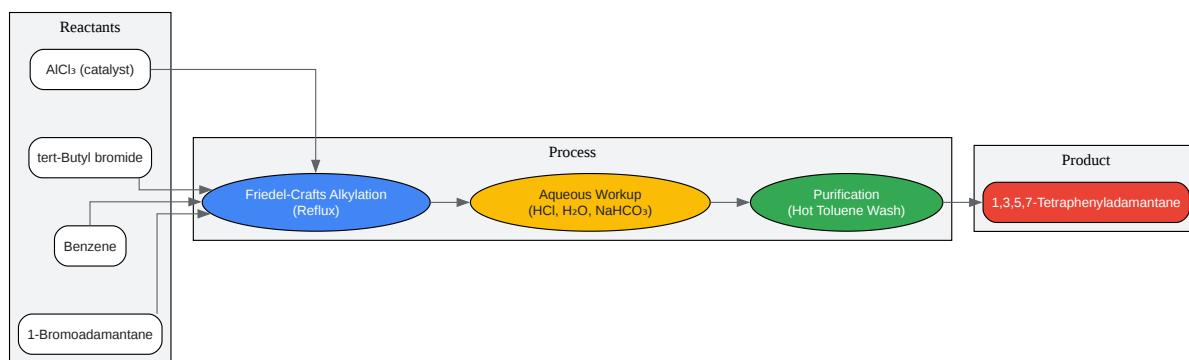
Reaction: Friedel-Crafts Alkylation

Reagents:

- 1-Bromoadamantane
- Benzene (reagent and solvent)
- tert-Butyl bromide (promoter)
- Aluminum chloride (catalyst)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane in a sufficient amount of dry benzene under an inert atmosphere (e.g., argon or nitrogen).
- To this solution, add tert-butyl bromide followed by the cautious addition of anhydrous aluminum chloride.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.


- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the benzene solvent under reduced pressure.
- The crude product is obtained as a solid.

Purification:

Due to its very low solubility, **1,3,5,7-tetraphenyladamantane** can be purified by washing the crude product with hot toluene to remove any partially phenylated adamantane byproducts.

Visualization of Synthesis Pathway

The synthesis of **1,3,5,7-tetraphenyladamantane** proceeds through a series of Friedel-Crafts alkylation reactions. The following diagram illustrates the logical workflow of this synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,3,5,7-tetraphenyladamantane**.

Applications in Research and Development

The rigid, tetrahedral structure of **1,3,5,7-tetraphenyladamantane** makes it an ideal building block (or "tecton") for the construction of porous organic materials.

Microporous Organic Polymers (MOPs) for Gas Storage

Derivatives of **1,3,5,7-tetraphenyladamantane**, such as 1,3,5,7-tetrakis(4-bromophenyl)adamantane, are used as nodes in the synthesis of MOPs. These materials exhibit high thermal stability and permanent porosity, making them suitable for the storage of gases like hydrogen and methane.

Nanoporous Amide Networks (NANs) for CO₂ Capture

1,3,5,7-Tetraphenyladamantane serves as a core component in the synthesis of nanoporous amide networks. These networks are designed to have a high affinity for carbon dioxide, enabling their use in selective CO₂ capture technologies aimed at reducing greenhouse gas emissions.

Conclusion

1,3,5,7-Tetraphenyladamantane is a molecule with a unique combination of rigidity, symmetry, and thermal stability. These properties, stemming from its adamantane core and tetra-phenyl substitution, make it a valuable component in the field of materials science. The ability to synthesize this molecule via a reproducible Friedel-Crafts reaction and its utility as a building block for functional porous materials highlight its importance for researchers and scientists in both academia and industry. Further exploration of its derivatives and their applications is expected to yield new advancements in areas such as gas separation, catalysis, and advanced polymer synthesis.

- To cite this document: BenchChem. [Physical and chemical properties of 1,3,5,7-Tetraphenyladamantane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096923#physical-and-chemical-properties-of-1-3-5-7-tetraphenyladamantane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com